molecular formula C8H15BrOSTe B12634871 S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate CAS No. 918904-81-1

S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate

Cat. No.: B12634871
CAS No.: 918904-81-1
M. Wt: 366.8 g/mol
InChI Key: VOJGFGQEYYDEMU-UHFFFAOYSA-N
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Description

S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate: is an organotellurium compound with the molecular formula C8H15BrOSTe . This compound is characterized by the presence of a tellurium atom bonded to a bromopropyl group and an ethanethioate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate typically involves the reaction of 3-bromopropyl telluride with propyl ethanethioate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for This compound This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate It is also used in the preparation of tellurium-based catalysts for various chemical reactions .

Biology and Medicine: In biological research, this compound is studied for its potential antioxidant and anticancer properties. Organotellurium compounds have shown promise in inhibiting the growth of cancer cells and protecting cells from oxidative stress .

Industry: In the industrial sector, This compound is used in the development of advanced materials, such as tellurium-containing polymers and coatings. These materials exhibit unique electrical and optical properties, making them suitable for applications in electronics and photonics .

Mechanism of Action

The mechanism of action of S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate involves its interaction with cellular components, leading to various biological effects. The tellurium atom in the compound can interact with thiol groups in proteins and enzymes, altering their activity and function. This interaction can result in the inhibition of cancer cell growth and protection against oxidative damage .

Comparison with Similar Compounds

  • S-{3-[(3-Chloropropyl)tellanyl]propyl} ethanethioate
  • S-{3-[(3-Iodopropyl)tellanyl]propyl} ethanethioate
  • S-{3-[(3-Methylpropyl)tellanyl]propyl} ethanethioate

Comparison: S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and methyl analogs.

Properties

CAS No.

918904-81-1

Molecular Formula

C8H15BrOSTe

Molecular Weight

366.8 g/mol

IUPAC Name

S-[3-(3-bromopropyltellanyl)propyl] ethanethioate

InChI

InChI=1S/C8H15BrOSTe/c1-8(10)11-5-3-7-12-6-2-4-9/h2-7H2,1H3

InChI Key

VOJGFGQEYYDEMU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCC[Te]CCCBr

Origin of Product

United States

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